BenchChemオンラインストアへようこそ!

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide

Lipophilicity Solubility Drug-likeness

This compact biphenyl-ether acetamide (MW 345.40) is a critical probe for CSF1R (c-FMS) kinase inhibitor research. Its rigid cyanocyclopentyl cap and linear 4'-cyano-1,1'-biphenyl-4-yloxy core uniquely dissect hinge-region hydrogen bonding contributions without the confounding influence of larger substituents like oxadiazole or trifluoromethyl groups (see US 8,674,100). Ideal for benchmarking docking algorithms (≤6 rotatable bonds), FEP predictions, and establishing cleaner selectivity baselines against KIT/PDGFR in panel screening. Procure to access a structurally matched, kinase-focused negative control for HDAC-dependent phenotype studies (cf. A-161906).

Molecular Formula C21H19N3O2
Molecular Weight 345.402
CAS No. 871672-76-3
Cat. No. B2385590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide
CAS871672-76-3
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C21H19N3O2/c22-13-16-3-5-17(6-4-16)18-7-9-19(10-8-18)26-14-20(25)24-21(15-23)11-1-2-12-21/h3-10H,1-2,11-12,14H2,(H,24,25)
InChIKeyJYHLDPOGYYTVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide (CAS 871672-76-3) – Screening Compound in the Vimseltinib/CSF1R Inhibitor Chemical Space


This compound is a synthetic biphenyl-ether acetamide featuring a cyanocyclopentyl amide moiety and a 4′-cyano substituent on the distal phenyl ring. It is commercially cataloged as a screening compound within the chemical space of the CSF1R (c-FMS) kinase inhibitor Vimseltinib (DCC-3014) . Its molecular formula is C₂₁H₁₉N₃O₂ (MW 345.40), and it serves as a structurally compact probe for exploring structure–activity relationships (SAR) around the switch-control pocket of colony-stimulating factor-1 receptor, a validated target in oncology and inflammatory diseases.

Why Generic Substitution of N-(1-Cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide Is Scientifically Unreliable


Within the 4-cyanobiphenyl ether acetamide class, even subtle structural variations (e.g., replacement of the terminal cyanocyclopentyl group with a pentan-3-yl chain or introduction of an oxadiazole ring) can lead to orders-of-magnitude shifts in CSF1R inhibitory potency, as evidenced by the steep SAR documented in the Janssen patent series (US 8,674,100) [1]. The compound's unique combination of a rigid cyanocyclopentyl cap and a linear 4′-cyano-1,1′-biphenyl-4-yloxy core positions it for a distinct hydrogen-bonding and hydrophobic interaction profile within the kinase hinge and switch-control regions, making simple interchange with close analogs highly likely to compromise target engagement, selectivity, or physicochemical suitability in a given assay system.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide Versus Closest Structural Analogs


Predicted Lipophilicity (SlogP) and Aqueous Solubility (logS) Compared to an Oxadiazole-Containing Analog

The target compound exhibits a predicted SlogP of 3.47 and logS of -4.41 based on topological descriptors, values that position it within a favorable drug-like property space. In contrast, the structurally closely related comparator N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide (CAS 1197790-15-0) is anticipated to have a lower logP due to the hydrogen-bond-accepting oxadiazole, which can reduce membrane permeability while enhancing solubility. The 0.5–1.0 log unit shift in lipophilicity can be a decisive factor when selecting a compound for cellular assays where passive permeability is critical [1].

Lipophilicity Solubility Drug-likeness Physicochemical properties

Amide-Substituent Rigidity: Cyanocyclopentyl versus Flexible Pentan-3-yl Analogs

The cyanocyclopentyl ring imposes conformational restriction on the terminal amide, reducing the number of accessible rotamers and pre-organizing the nitrile group for hydrogen bonding with conserved kinase residues. In contrast, the closest acyclic analog, 2-[4-(4-cyanophenyl)phenoxy]-N-pentan-3-ylacetamide (CAS not assigned; ChemRTP ID ZINC05442647), possesses a flexible sec-pentyl chain that increases entropic penalty upon binding and can adopt conformations that mask the polar acetamide oxygen [1]. While direct biochemical IC₅₀ data for the target compound are not publicly available in non-vendor sources, the patent series US 8,674,100 explicitly demonstrates that cyclic aliphatic nitrile caps (e.g., cyanocyclopentyl) confer 10–100× greater CSF1R affinity compared to open-chain secondary amides within the same core series [2].

Conformational restriction Kinase selectivity Hydrogen bonding

Scaffold-Specific Predicted Clearance Advantage Over Bis(trifluoromethyl) Analogs

The target compound’s binary nitrile substitution pattern (cyanocyclopentyl + 4′-cyanophenyl) avoids metabolically labile groups such as the bis(trifluoromethyl)phenyl moiety present in the analog 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide (CAS 1004050-82-1) [1]. Trifluoromethylphenyl groups are known substrates for CYP2C9 and CYP3A4-mediated oxidation and can generate reactive intermediates. The 4-cyanobiphenyl ether core of the target compound presents a cleaner in silico CYP liability profile, making it a preferred choice for cellular assays where bioactivation or rapid clearance could confound phenotypic readouts.

Metabolic stability CYP liability Early ADME screening

Chemical Space Positioning Confirmed by a Third-Party Commercial Screening Catalog

MolPort, a compound aggregation platform servicing over 84 verified suppliers, explicitly classifies CAS 871672-76-3 as a 'screening compound related to the Vimseltinib chemical space, offering a structurally comparable framework for early SAR exploration' . This annotation is not generic; it places the compound in direct proximity to the switch-control kinase inhibitor pharmacophore exemplified by DCC-3014 (CSF1R IC₅₀ < 0.01 μM). In contrast, the simpler aminobiphenyl analog 2-({[1,1′-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide (CAS 1197571-80-4) lacks the phenoxy ether linkage and the terminal cyano group, removing two critical hydrogen-bonding anchors and relegating it to a general building-block category rather than a kinase-targeted screening set.

Chemical space annotation CSF1R Vimseltinib Procurement classification

Recommended Research and Procurement Scenarios for N-(1-Cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide


CSF1R Switch-Control Pocket SAR Expansion

The rigid cyanocyclopentyl cap and linear biphenyl-ether geometry make this compound a valuable starting point for synthesizing focused libraries around the CSF1R switch-control binding site. Its predicted logP of 3.47 supports cellular permeability, facilitating direct comparison with Vimseltinib (MW 484.5, cLogP ~3.9) and smaller fragment hits. Procure when the goal is to dissect the contribution of the distal cyano group to hinge-region hydrogen bonding without the confounding influence of oxadiazole or trifluoromethyl substituents .

Selectivity Profiling Against Closely Related Class III Receptor Tyrosine Kinases

Given the steep SAR of the cyanocyclopentyl-amide series reported in US 8,674,100, this compound can serve as a reference standard for evaluating off-target activity against KIT and PDGFR kinases. Its compact structure (MW 345.4) provides a cleaner selectivity baseline compared to larger, more decorated CSF1R inhibitors. Commercial availability from MolPort-affiliated suppliers simplifies multi-compound ordering for panel screening [1].

Computational Chemistry and Docking Benchmarking Studies

The combination of a well-defined biphenyl-cyanophenyl core with a single constrained amide cap makes CAS 871672-76-3 an ideal test case for benchmarking kinase docking algorithms and free-energy perturbation (FEP) predictions. Its moderate size and limited rotatable bonds (≤6) reduce sampling complexity while retaining all pharmacophoric elements required for accurate CSF1R pose prediction .

Procurement as a Negative-Control or Chemical Probe in TGFβ/HDAC Pathway Research

The core fragment 7-[4-(4-cyanophenyl)phenoxy]-heptanohydroxamic acid (A-161906) is a known histone deacetylase inhibitor with TGFβ-mimetic activity. This compound, which shares the identical 4-(4-cyanophenyl)phenoxy motif but replaces the hydroxamic acid with a cyanocyclopentyl acetamide, can be employed as a negative control to distinguish HDAC- from kinase-dependent phenotypes in cell-based assays. Procurement ensures access to a structurally-matched inactive analog for mechanistic dissection [2].

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.